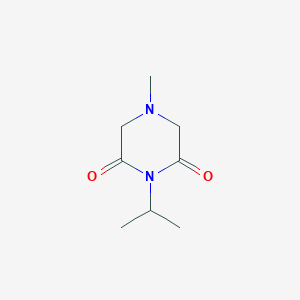
4-Methyl-1-(propan-2-yl)piperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPD is a cyclic imide that belongs to the family of piperazine-2,6-diones. It is a white crystalline solid that is soluble in water and organic solvents. MPD has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In recent years, MPD has gained attention in scientific research due to its potential applications in the fields of materials science, catalysis, and drug discovery.
Mécanisme D'action
The mechanism of action of MPD is not fully understood. However, it has been suggested that MPD may act as a nucleophile, which can react with electrophiles such as alkylating agents. This reaction can lead to the formation of covalent adducts, which can modulate the activity of enzymes and receptors.
Biochemical and physiological effects:
MPD has been shown to have various biochemical and physiological effects. For example, MPD has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which has potential applications in the treatment of type 2 diabetes. MPD has also been shown to inhibit the growth of cancer cells, which has potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPD is its versatility as a building block for the synthesis of various compounds. MPD is also relatively easy to synthesize and purify. However, one limitation of MPD is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of MPD in scientific research. For example, MPD could be used as a building block for the synthesis of new cyclic peptides with potential applications in drug discovery. MPD could also be used as a ligand in coordination chemistry to synthesize new catalysts with potential applications in materials science. Additionally, the mechanism of action of MPD could be further elucidated to better understand its potential applications in various fields.
Conclusion:
In conclusion, MPD is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPD can be synthesized via various methods and has been used as a building block for the synthesis of various compounds. MPD has also been shown to have various biochemical and physiological effects, which have potential applications in drug discovery and cancer therapy. While there are some limitations to the use of MPD in certain experiments, there are many future directions for the use of MPD in scientific research.
Méthodes De Synthèse
MPD can be synthesized via various methods, including the reaction of succinic anhydride with isopropylamine and subsequent alkylation with methyl iodide. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of MPD can be improved by using a solvent such as dimethyl sulfoxide or N-methylpyrrolidone.
Applications De Recherche Scientifique
MPD has been used in scientific research as a building block for the synthesis of various compounds. For example, MPD has been used as a precursor for the synthesis of cyclic peptides, which have potential applications in drug discovery. MPD has also been used as a ligand in coordination chemistry, which has potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
13480-20-1 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-methyl-1-propan-2-ylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)10-7(11)4-9(3)5-8(10)12/h6H,4-5H2,1-3H3 |
Clé InChI |
DTTCYIHEIBLGON-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)CN(CC1=O)C |
SMILES canonique |
CC(C)N1C(=O)CN(CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




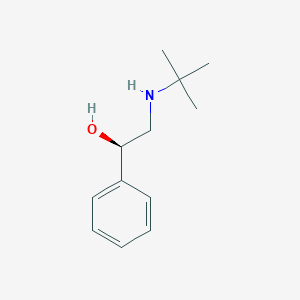
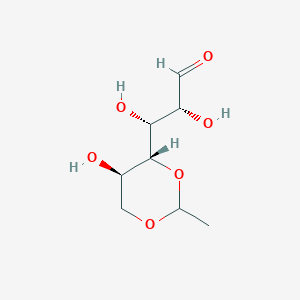
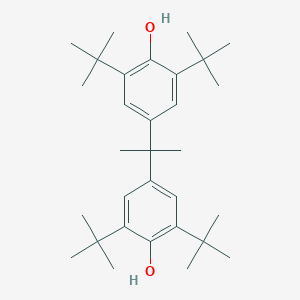
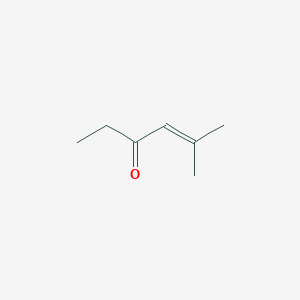
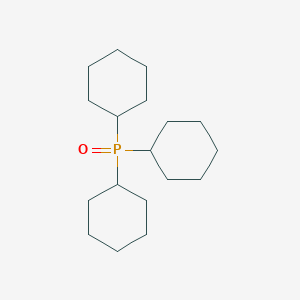







![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)